IFN-γ T-Cell Response: PSMA/PSM-P1 (4-12) vs. PSM-P2/PSMA(711-719) — A Quantified Immunogenicity Gap
PSMA/PSM-P1 (4-12) (LLHETDSAV) induces no detectable IFN-γ T-cell response by ex vivo ELISPOT assay in HLA-A2+ castrate-resistant prostate cancer patients (0/12 patients responsive), as reported by Knight et al. [1]. In contrast, the comparator peptide PSM-P2/PSMA(711-719) (ALFDIESKV) induces the strongest IFN-γ response among all evaluated PSMA epitopes, measured at 185 ± 12.3 SFUs per 10⁵ splenocytes in transgenic mouse models, as reported by Huang et al. [2]. This represents a functionally complete divergence in immunogenicity: from undetectable to robust response.
| Evidence Dimension | IFN-γ T-cell response (immunogenicity) |
|---|---|
| Target Compound Data | No detectable IFN-γ response; 0 clinical responders out of 12 patients |
| Comparator Or Baseline | PSM-P2/PSMA(711-719) (ALFDIESKV): 185 ± 12.3 SFUs per 10⁵ splenocytes; 7.4% ± 0.5% IFN-γ+ CD8+ T cells |
| Quantified Difference | Undetectable (PSM-P1) vs. 185 SFU/10⁵ splenocytes (PSM-P2); a qualitative categorical difference |
| Conditions | PSM-P1: ex vivo IFN-γ ELISPOT in HLA-A2(+) castrate-resistant prostate cancer patients (n=12); PSM-P2: transgenic mouse splenocyte assay |
Why This Matters
This immunogenicity dichotomy defines fundamentally distinct experimental utilities: PSM-P1 serves as a low-immunogenicity control or model antigen, while PSM-P2 is the high-immunogenicity candidate for therapeutic vaccine development, directly impacting procurement selection based on intended experimental role.
- [1] Knight D, Peterson AC, Rini BI, Harlin H, Gajewski TF, Stadler WM. The HLA-A2-restricted PSMA peptide LLHETDSAV is poorly immunogenic in patients with metastatic prostate cancer. Prostate. 2009;69(2):142-148. doi:10.1002/pros.20864. View Source
- [2] Huang Y, Yang Y, Xie Y, et al. Preclinical Assessment of HLA-A*02:01-Restricted PSMA and STEAP1 Epitopes for Peptide-Based Immunotherapy in Prostate Cancer. Drug Des Devel Ther. 2026;20:5763-5776. doi:10.2147/DDDT.S576346. View Source
